

# physicochemical properties of 3-Fluorobenzene-1,2-diamine

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## Compound of Interest

Compound Name: 3-Fluorobenzene-1,2-diamine

Cat. No.: B095444

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An In-depth Technical Guide to the Physicochemical Properties of **3-Fluorobenzene-1,2-diamine**

Prepared by: Gemini, Senior Application Scientist

## Introduction

**3-Fluorobenzene-1,2-diamine**, with CAS Number 18645-88-0, is an aromatic diamine that has emerged as a critical building block in modern synthetic chemistry.<sup>[1]</sup> Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the strategic introduction of a fluorine atom can profoundly influence a molecule's biological activity and pharmacokinetic profile.<sup>[2][3]</sup> The presence of two adjacent amino groups provides a reactive handle for constructing heterocyclic systems, while the fluorine substituent serves to modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.

This guide offers a comprehensive examination of the core physicochemical properties of **3-Fluorobenzene-1,2-diamine**. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also field-proven insights into its characterization, handling, and synthetic applications. The narrative explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

## Molecular and Physical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. For **3-Fluorobenzene-1,2-diamine**, the interplay between the aromatic ring, the basic amino groups, and the highly electronegative fluorine atom defines its unique profile. These properties are summarized below.

Property	Value	Source(s)
CAS Number	18645-88-0	[4][5][6][7]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> FN <sub>2</sub>	[4][5][8]
Molecular Weight	126.13 g/mol	[4][5][8]
Appearance	Colorless to brown or black solid/semi-solid. Color may darken upon exposure to air and light.	[6][7]
Melting Point	40.9 - 42.2 °C	[4]
Boiling Point	242.0 ± 20.0 °C at 760 mmHg	[4]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[4]
LogP (Octanol/Water)	~0.7 - 0.79	[4]
Purity (Commercial)	Typically ≥95% or ≥98%	[6][7]

The LogP value of approximately 0.7 indicates a relatively balanced hydrophilic-lipophilic character, a feature often sought in drug candidates to ensure sufficient aqueous solubility for formulation while allowing for permeability across biological membranes.

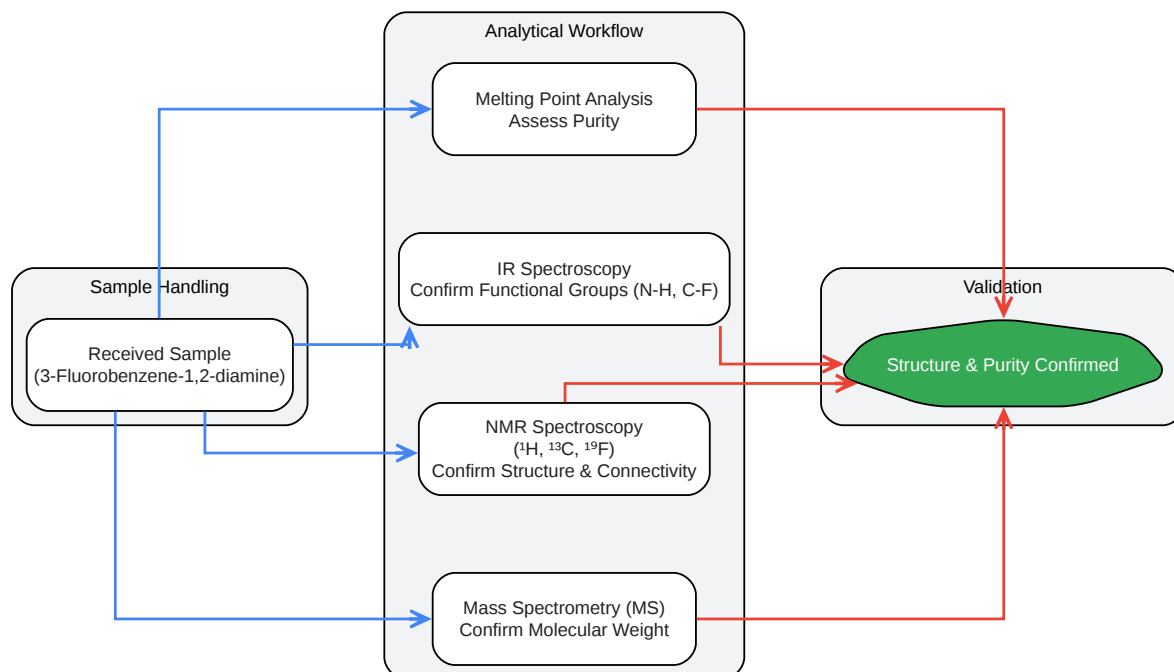
## Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. For **3-Fluorobenzene-1,2-diamine**, a combination of NMR, IR, and mass spectrometry provides an unambiguous structural fingerprint.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by both the amino groups and the fluorine atom. J-coupling between protons and the adjacent fluorine (J-HF) would be observable. Two broad singlets, corresponding to the two amine ( $-\text{NH}_2$ ) groups, would also be present, and their chemical shift can be concentration-dependent and affected by the solvent.
- $^{13}\text{C}$  NMR: The spectrum will display six signals for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant ( $^1\text{J-CF}$ ), which is a characteristic diagnostic feature.
- $^{19}\text{F}$  NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear confirmation of the fluorine's presence and electronic environment.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for the primary amine groups, typically appearing as a pair of bands in the  $3300\text{--}3500\text{ cm}^{-1}$  region. Aromatic C-H and C=C stretching bands will be observed in their characteristic regions, and a strong C-F stretching absorption is expected around  $1200\text{--}1300\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a prominent molecular ion ( $\text{M}^+$ ) peak at an  $m/z$  value corresponding to its exact mass (126.0593 Da).<sup>[4][5]</sup> The fragmentation pattern would be characteristic of an aromatic amine.

The following workflow illustrates the logical process of characterizing a supplied sample of **3-Fluorobenzene-1,2-diamine**.



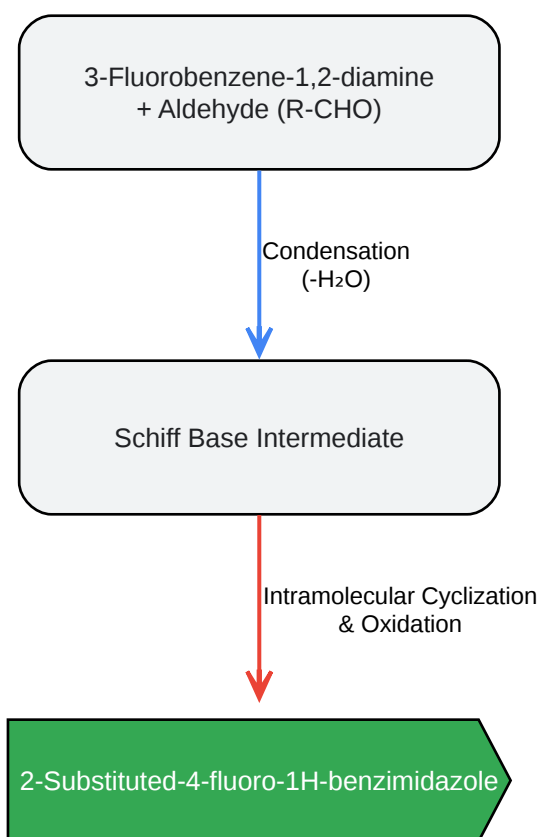
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Caption: Workflow for the structural and purity validation of **3-Fluorobenzene-1,2-diamine**.

## Reactivity and Synthetic Applications

The chemical reactivity of **3-Fluorobenzene-1,2-diamine** is dominated by the nucleophilicity of its two amino groups, which are positioned ortho to each other. This arrangement makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic systems.

A primary application is in the synthesis of fluorinated benzimidazoles, a scaffold of significant interest in medicinal chemistry. The reaction proceeds via condensation with an aldehyde, followed by cyclization and oxidation. The fluorine atom is carried into the final product, where it can serve to enhance binding affinity or improve metabolic stability. A general scheme for this reaction is depicted below.



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Caption: Synthetic pathway for forming a fluorinated benzimidazole from **3-Fluorobenzene-1,2-diamine**.

This reactivity makes the compound a valuable starting material for creating diverse chemical libraries for high-throughput screening in drug discovery programs.<sup>[9]</sup>

## Experimental Protocols

### 1. Protocol for Melting Point Determination

- Objective: To determine the melting point range of a sample of **3-Fluorobenzene-1,2-diamine** as a primary indicator of purity.
- Causality: A pure crystalline solid typically melts over a narrow temperature range (0.5-1.0 °C). Impurities broaden and depress this range. This protocol ensures accuracy through calibration.

- Methodology:
  - Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) with melting points near the expected value (~41 °C).
  - Sample Preparation: Place a small, dry amount of the compound into a capillary tube, tapping gently to create a packed column of 2-3 mm height.
  - Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 10 °C below the expected melting point (40.9 °C).[4]
  - Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes liquid ( $T_2$ ).
  - Validation: The recorded range ( $T_1 - T_2$ ) should be narrow and align with the literature value of 40.9-42.2 °C.[4] A broad range suggests the presence of impurities.

## 2. Protocol for Synthesis of 4-Fluoro-2-phenyl-1H-benzimidazole

- Objective: To demonstrate the utility of **3-Fluorobenzene-1,2-diamine** as a precursor in heterocyclic synthesis.
- Causality: This reaction leverages the dual nucleophilicity of the diamine to condense with an aldehyde, forming a stable benzimidazole ring system, a common pharmacophore.
- Methodology:
  - Reaction Setup: In a round-bottom flask, dissolve **3-Fluorobenzene-1,2-diamine** (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
  - Reaction: Add a catalytic amount of a mild acid (e.g., acetic acid). Stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

- Purification: Collect the crude solid by filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-Fluoro-2-phenyl-1H-benzimidazole.
- Validation: Dry the purified product and confirm its identity and purity using the analytical techniques described in the Spectroscopic Profile section (NMR, MS) and by melting point determination.

## Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. **3-Fluorobenzene-1,2-diamine** possesses several hazards that require appropriate safety measures.

- GHS Hazard Statements:
  - H302: Harmful if swallowed.[5][6]
  - H315: Causes skin irritation.[5][6][7]
  - H319: Causes serious eye irritation.[5][6][7]
  - H335: May cause respiratory irritation.[6][7]
  - H341: Suspected of causing genetic defects.
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[10]
- Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[6]

## Conclusion

**3-Fluorobenzene-1,2-diamine** is a versatile and valuable reagent whose physicochemical properties make it highly attractive for applications in pharmaceutical and materials science. Its balanced solubility, defined spectroscopic signature, and predictable reactivity allow for its

reliable use in the synthesis of complex, high-value molecules. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables researchers to fully exploit its potential as a key building block in the development of next-generation chemical entities.

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